![molecular formula C17H24N2O B4932791 N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4932791.png)
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphoma, leukemia, and solid tumors. ABT-199 has been developed as a targeted therapy for these cancers, with promising results in preclinical and clinical studies.
Mécanisme D'action
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a higher affinity for BCL-2 than other anti-apoptotic proteins, such as BCL-XL, which may contribute to its selectivity for BCL-2-dependent cancers.
Biochemical and Physiological Effects:
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in BCL-2-dependent tumor cells, both in vitro and in vivo. In addition, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2-dependent tumor cells. However, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has limitations, such as its poor solubility and potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the development of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide and related compounds. These include the optimization of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide's pharmacokinetic properties, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents. In addition, the development of next-generation BCL-2 inhibitors with improved potency and selectivity is an active area of research.
Méthodes De Synthèse
The synthesis of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with acryloyl chloride to form N-(3-methylbenzyl)acrylamide. This intermediate is then reacted with piperidinecarboxylic acid to form N-(3-methylbenzyl)-4-piperidinecarboxamide. Finally, allyl bromide is added to the piperidine nitrogen to form N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown potent activity against BCL-2-dependent tumor cells, including lymphoma, leukemia, and solid tumors. In clinical trials, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated promising efficacy in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other BCL-2-dependent cancers.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-9-18-17(20)16-7-10-19(11-8-16)13-15-6-4-5-14(2)12-15/h3-6,12,16H,1,7-11,13H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERCMMUBLAXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.